molecular formula C5H7ClN2O2 B563059 Imidazol-1-yl-acetic Acid-d2 Hydrochloride CAS No. 1185102-88-8

Imidazol-1-yl-acetic Acid-d2 Hydrochloride

Cat. No. B563059
CAS RN: 1185102-88-8
M. Wt: 164.585
InChI Key: JKZJSYXGKHQHRA-PRDLOPAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Storage : Store at -20°C .

Synthesis Analysis

  • Product Formation : Imidazol-1-yl-acetic Acid-d2 Hydrochloride is obtained as the final product .

Molecular Structure Analysis

The molecular structure of Imidazol-1-yl-acetic Acid-d2 Hydrochloride consists of an imidazole ring attached to an acetic acid moiety. The deuterium substitution (d2) occurs at specific positions within the molecule .


Chemical Reactions Analysis

Imidazol-1-yl-acetic Acid-d2 Hydrochloride can participate in various chemical reactions, including esterification, hydrolysis, and nucleophilic substitutions. Its reactivity depends on the functional groups present in the imidazole ring and the carboxylic acid portion .


Physical And Chemical Properties Analysis

  • Storage : Store at -20°C .

Mechanism of Action

Imidazol-1-yl-acetic Acid-d2 Hydrochloride serves as a key intermediate in the synthesis of zoledronic acid . Zoledronic acid is a bisphosphonate used to treat conditions such as tumor-induced hypercalcemia and bone damage caused by cancer. It inhibits osteoclast activity and bone resorption by decreasing calcium release from bones into the blood. The imidazole ring in zoledronic acid plays a crucial role in its mechanism of action .

Safety and Hazards

Imidazol-1-yl-acetic Acid-d2 Hydrochloride is intended for research use only and should not be used for diagnostic or therapeutic purposes. Refer to the Certificate of Analysis for specific data, including water content. Handle with appropriate precautions in a laboratory setting .

properties

IUPAC Name

2-(4,5-dideuterioimidazol-1-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2.ClH/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);1H/i1D,2D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZJSYXGKHQHRA-PRDLOPAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C=N1)CC(=O)O)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662035
Record name [(4,5-~2~H_2_)-1H-Imidazol-1-yl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazol-1-yl-acetic Acid-d2 Hydrochloride

CAS RN

1185102-88-8
Record name [(4,5-~2~H_2_)-1H-Imidazol-1-yl]acetic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.